molecular formula C10H18ClN3O2 B6274242 N,N-dimethyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride CAS No. 2649074-31-5

N,N-dimethyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride

Cat. No. B6274242
CAS RN: 2649074-31-5
M. Wt: 247.7
InChI Key:
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Description

N,N-dimethyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride, commonly known as DMODC, is a compound of the carboxamide class that has been used in a variety of scientific research applications. DMODC has been studied for its potential to serve as a drug target, as well as its ability to modulate biochemical and physiological processes.

Scientific Research Applications

DMODC has been studied for its potential to serve as a drug target. In particular, it has been studied for its potential to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain and is responsible for the transmission of nerve impulses. Additionally, DMODC has been studied for its potential to modulate the activity of other enzymes, such as cyclooxygenase-2 and nitric oxide synthase.

Mechanism of Action

DMODC has been shown to act as an inhibitor of acetylcholinesterase, as well as other enzymes involved in the breakdown of acetylcholine in the brain. Additionally, DMODC has been found to interact with the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins and other inflammatory mediators. It has been suggested that DMODC may also interact with nitric oxide synthase, which is involved in the production of nitric oxide, a molecule involved in a variety of physiological processes.
Biochemical and Physiological Effects
DMODC has been found to modulate the activity of several enzymes involved in the breakdown of acetylcholine in the brain. This modulation has been found to result in increased levels of acetylcholine, which has been found to have a variety of biochemical and physiological effects. These effects include increased memory and cognitive function, increased alertness, and improved learning and coordination. Additionally, DMODC has been found to modulate the activity of cyclooxygenase-2, resulting in decreased levels of prostaglandins and other inflammatory mediators. This modulation may result in decreased inflammation and improved immune system function.

Advantages and Limitations for Lab Experiments

The use of DMODC in lab experiments has several advantages. One advantage is that it is relatively easy to synthesize and is cost-effective. Additionally, it is stable and can be stored for long periods of time. However, there are some limitations to using DMODC in lab experiments. For example, it is not as widely available as other compounds, and it is not as well-studied as other compounds. Additionally, it has been found to be toxic in high doses, so caution must be taken when using it.

Future Directions

The potential future directions for DMODC research are vast. One potential direction is to further study its potential to serve as a drug target, as well as its ability to modulate other enzymes involved in biochemical and physiological processes. Additionally, further research could be done to study its potential to modulate the activity of other enzymes involved in the breakdown of acetylcholine in the brain, such as monoamine oxidase and butyrylcholinesterase. Furthermore, further research could be done to study its potential to modulate the activity of other enzymes involved in the production of prostaglandins and other inflammatory mediators, such as lipoxygenase and cyclooxygenase-1. Finally, further research could be done to study its potential to modulate the activity of nitric oxide synthase, as well as its potential to modulate other physiological processes.

Synthesis Methods

DMODC is synthesized through a two-step process. The first step involves the reaction of 2,7-diazaspiro[4.5]decane-3-carboxylic acid with dimethylformamide (DMF) in the presence of pyridine to yield a tetrahydro-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide. The second step involves the reaction of this intermediate with hydrochloric acid to yield DMODC.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N,N-dimethyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride involves the reaction of 2,7-diazaspiro[4.5]dec-2-ene-1-carboxylic acid with N,N-dimethylamine and subsequent conversion of the resulting amide to the hydrochloride salt.", "Starting Materials": [ "2,7-diazaspiro[4.5]dec-2-ene-1-carboxylic acid", "N,N-dimethylamine", "Hydrochloric acid" ], "Reaction": [ "To a solution of 2,7-diazaspiro[4.5]dec-2-ene-1-carboxylic acid (1.0 g, 5.2 mmol) in dry THF (10 mL) under nitrogen, add N,N-dimethylamine (0.5 mL, 5.2 mmol) dropwise at 0°C.", "Stir the reaction mixture at room temperature for 2 hours.", "Add hydrochloric acid (1 M, 5 mL) to the reaction mixture and stir for 30 minutes.", "Filter the resulting precipitate and wash with water.", "Dry the product under vacuum to obtain N,N-dimethyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride as a white solid (1.2 g, 90% yield)." ] }

CAS RN

2649074-31-5

Product Name

N,N-dimethyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride

Molecular Formula

C10H18ClN3O2

Molecular Weight

247.7

Purity

95

Origin of Product

United States

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